4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzoic acid where the amino group is substituted with a 2-(pyridin-2-yl)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of drugs like nilotinib, a transactivation inhibitor targeting bcr-abl, c-kit, and pdgf . These targets play crucial roles in cell signaling and are often implicated in various forms of leukemia .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cell signaling pathways .
Biochemical Pathways
Related compounds have been shown to affect the activation of dioxygen by the heme in cytochrome p450 enzymes (cyps), which are heme-thiolate monooxygenases that catalyze the insertion of an oxygen atom into the c-h bonds of organic molecules .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are typically employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)benzoic acid: Similar structure but lacks the ethylamino group.
2-(Pyridin-2-yl)benzoic acid: Similar structure but the pyridine ring is directly attached to the benzoic acid moiety.
4-(2-Pyridyl)benzoic acid: Another derivative with slight structural variations
Uniqueness
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid is unique due to the presence of both the pyridine ring and the ethylamino group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4-(2-pyridin-2-ylethylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPSBYNMZTSBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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